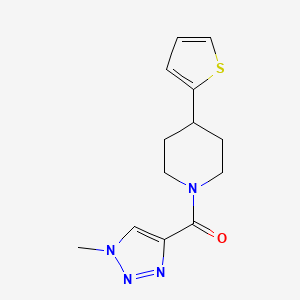

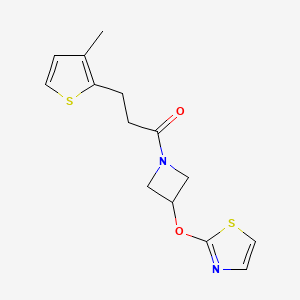

![molecular formula C17H16N4S2 B2988134 ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide CAS No. 439112-37-5](/img/structure/B2988134.png)

ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis and Reactivity

Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide and its derivatives have been synthesized for various studies. For instance, Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, a related compound, and studied its reactivity with aldehydes to form 4-(ethyl, aryl)idenamino derivatives. This process involves a series of reactions starting from quinoline-2-carboxylic acid, highlighting the compound's potential in chemical synthesis (Zozulynets, Kaplaushenko, & Korzhova, 2021).

Antimicrobial Applications

Some derivatives of 1,2,3-triazoles, which are structurally related to this compound, have shown antimicrobial properties. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and found them to exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Catalysis and Organic Synthesis

In the field of organic synthesis and catalysis, derivatives of this compound have been utilized. For example, Bianchini et al. (2007) explored the electronic influence of the thienyl sulfur atom on the oligomerization of ethylene by cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis. This study demonstrates the compound's relevance in understanding and improving catalytic processes (Bianchini, Gatteschi, Giambastiani, Guerrero Rios, Ienco, Laschi, Mealli, Meli, Sorace, Toti, & Vizza, 2007).

Photoinduced Synthesis

Tian et al. (2022) developed a photocatalytic synthesis method using compounds structurally related to this compound. This method involved the construction of thieno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide, illustrating the compound's utility in photochemical synthesis (Tian, Ai, Han, Rao, Shen, Sheng, & Wang, 2022).

Quantum Chemical Calculations

In computational chemistry, derivatives of this compound have been studied to understand their properties. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines, a related compound, to determine their inhibition efficiencies as corrosion inhibitors. Such studies are essential for predicting and enhancing the performance of materials in various industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).

作用機序

1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential as antifungal, antibacterial, and anticancer agents. Their mechanism of action often involves interaction with enzymes or receptors in the cell, leading to disruption of essential biological processes .

Thieno[2,3-b]quinolines are another class of compounds with potential biological activity. They are known to interact with various targets in the cell, including enzymes and receptors, which can lead to changes in cellular function .

The presence of a sulfide group in the compound could also influence its biological activity. Sulfides are known to participate in various biochemical reactions and can influence the pharmacokinetic properties of the compound .

特性

IUPAC Name |

2-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S2/c1-3-21-15(19-20-17(21)22-4-2)14-10-12-9-11-7-5-6-8-13(11)18-16(12)23-14/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKZSQUPDSHAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)